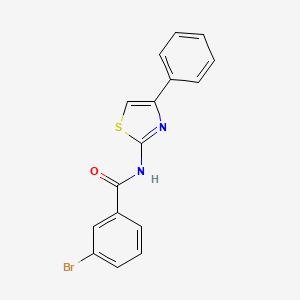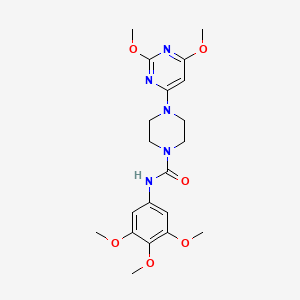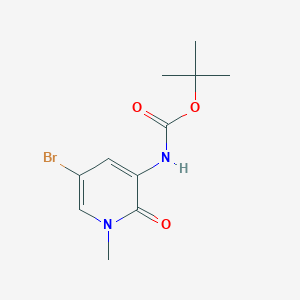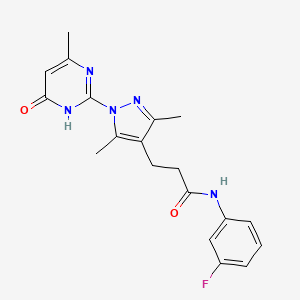![molecular formula C22H27N5O3S B2666682 6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251623-85-4](/img/structure/B2666682.png)
6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a complex organic molecule with the molecular formula C22H27N5O3S . It is available for research use.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various chemical databases . These properties include its molecular weight, solubility, melting point, boiling point, and more.Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of heterocyclic compounds, including pyrimidines and piperazines, which are structurally related to the specified compound. These studies involve the development of novel synthetic routes to create compounds with potential antimicrobial activities. For example, El-Agrody et al. (2001) reported the synthesis of novel pyrano[2,3-d]pyrimidines and related derivatives, highlighting the versatility of heterocyclic chemistries in creating compounds with potential applications in medicinal chemistry El-Agrody et al., 2001.
Antimicrobial Activity
Several compounds with structures similar to the specified molecule have been synthesized and tested for their antimicrobial activity. For instance, Al-Turkistani et al. (2011) investigated the antimicrobial properties of novel 5-alkyl-6-substituted uracils and related derivatives, demonstrating the potential of these compounds in combating bacterial infections Al-Turkistani et al., 2011.
Biological Evaluation
Compounds featuring piperazine and pyrimidine moieties have been evaluated for various biological activities. For example, Malinka et al. (1995) described the synthesis and pharmacological evaluation of 7-aza analogues of ipsapirone, indicating the importance of structural modifications in altering biological activity Malinka et al., 1995.
Fluorescent Ligands for Receptor Studies
Research into the development of fluorescent ligands based on piperazine structures for receptor studies showcases the utility of structurally complex molecules in understanding receptor-ligand interactions. Lacivita et al. (2009) synthesized fluorescent ligands with 1-arylpiperazine structure for human 5-HT1A receptors, providing tools for studying receptor dynamics Lacivita et al., 2009.
Catalyst-Free Synthesis Methods
In the pursuit of greener chemical syntheses, Karami et al. (2015) developed a catalyst- and solvent-free method for synthesizing pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives, highlighting an environmentally friendly approach to heterocyclic compound synthesis Karami et al., 2015.
properties
IUPAC Name |
6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-4-5-9-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-12-10-25(11-13-26)16-8-6-7-14(2)15(16)3/h6-8H,4-5,9-13H2,1-3H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKAZIXJBMPLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/no-structure.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2666602.png)
![N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666603.png)


![N-(6-Chloro-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2666607.png)

![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2666612.png)
![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666618.png)
![6-Chloro-2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2666620.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2666622.png)